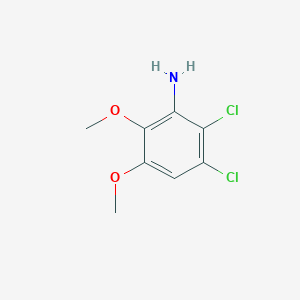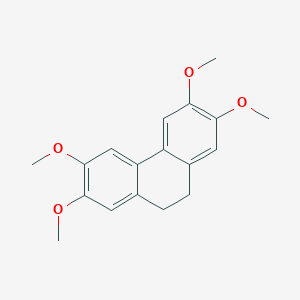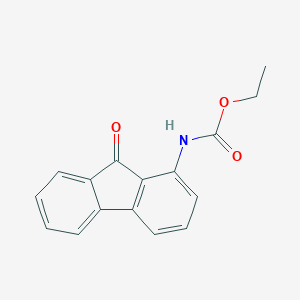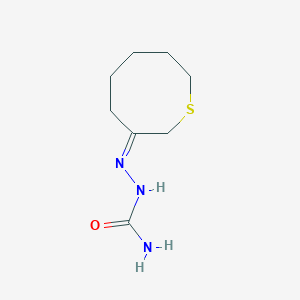
3-Thiocanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiocanone semicarbazone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its various properties and has shown promising results in several areas of research.
Wirkmechanismus
The mechanism of action of 3-Thiocanone semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Thiocanone semicarbazone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in cell cultures and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 3-Thiocanone semicarbazone. One area of research is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 3-Thiocanone semicarbazone involves the reaction of 3-thiocanone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and is refluxed for several hours. The product is then filtered and recrystallized to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-Thiocanone semicarbazone has been studied extensively for its potential as a therapeutic agent. It has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
Molekularformel |
C8H15N3OS |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
[(Z)-thiocan-3-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7- |
InChI-Schlüssel |
DCDCQGVZOFVVHW-YFHOEESVSA-N |
Isomerische SMILES |
C1CC/C(=N/NC(=O)N)/CSCC1 |
SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
Kanonische SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


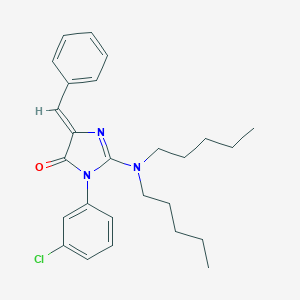
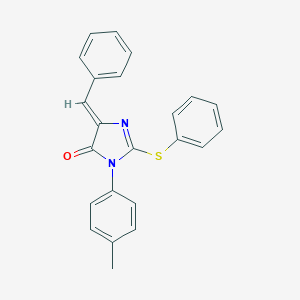
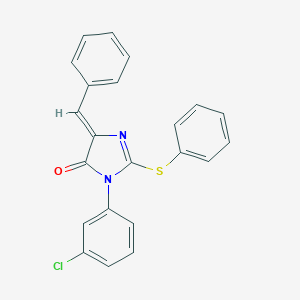
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
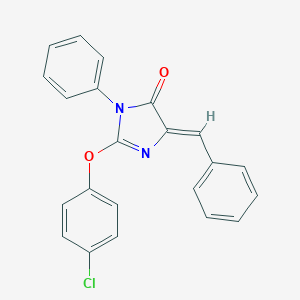
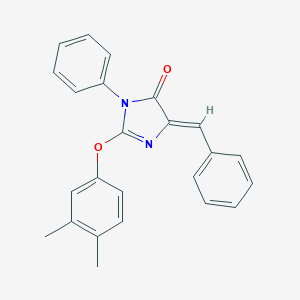
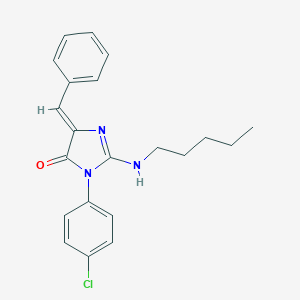
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
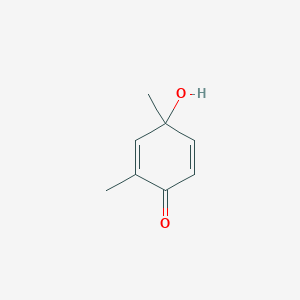
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
